7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy derivatives with nucleophiles. This reaction can be carried out under both acidic and basic conditions, depending on the desired product. The nucleophiles used in this reaction include active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the 7-position, are common and can involve a variety of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like active methylene compounds, aromatics, alcohols, and amines are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include 7-substituted derivatives, oxo derivatives, and reduced forms of the compound
Scientific Research Applications
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence various physiological processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a similar core structure but lacks the methyl group at the 7-position.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a different fused ring system.
Uniqueness
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
7-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-5-7-6(8(11)10-5)3-2-4-9-7/h2-5H,1H3,(H,10,11) |
InChI Key |
DVRGBTGMVPZQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=N2)C(=O)N1 |
Origin of Product |
United States |
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